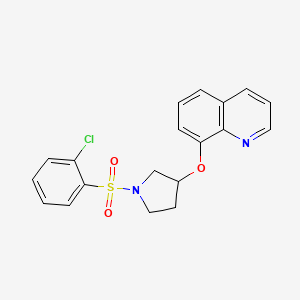
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
描述
属性
IUPAC Name |
8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAEXNZNPOYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors or by functionalizing preformed pyrrolidine rings.
Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Pyrrolidine and Quinoline Units: The final step involves the etherification of the quinoline core with the sulfonylated pyrrolidine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or sulfonyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
作用机制
The mechanism of action of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets:
相似化合物的比较
Research Implications
- Heterocyclic Flexibility : Piperidine-based analogs (e.g., CAS 2034557-08-7) may adopt more extended conformations compared to pyrrolidine-containing structures, affecting pharmacokinetics .
- Solubility and Bioavailability : Imidazole or pyridine substituents (e.g., CAS 2640828-52-8) could enhance aqueous solubility, a critical factor for oral bioavailability .
生物活性
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a quinoline core linked to a pyrrolidine ring through an ether bond, along with a sulfonyl group, presents opportunities for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name:
| Property | Details |
|---|---|
| IUPAC Name | 8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
| Molecular Formula | C19H17ClN2O3S |
| Molecular Weight | 372.87 g/mol |
| CAS Number | 2034242-22-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are believed to enhance its binding affinity to various enzymes and receptors, potentially leading to significant biological effects. The mechanism of action may involve:
- Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of quinoline possess notable antimicrobial properties. For instance, compounds containing the 8-hydroxyquinoline (8-HQ) moiety have demonstrated effectiveness against various pathogens, including bacteria and fungi. In one study, derivatives were screened against pathogenic strains, revealing significant inhibition zones compared to standard drugs .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, a derivative showed no cytotoxicity at concentrations up to 200 µM while effectively inhibiting the growth of cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Activity : A study evaluated the antiviral properties against H5N1 avian influenza viruses, with certain derivatives showing up to 91.2% inhibition of virus growth while maintaining low cytotoxicity .
- Structure–Activity Relationship (SAR) : The lipophilicity and electronic properties were found to influence the biological activity significantly. Compounds with higher lipophilicity exhibited better antiviral activity .
- Antibacterial Evaluation : In another study, various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects with inhibition zones comparable to established antibiotics .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


